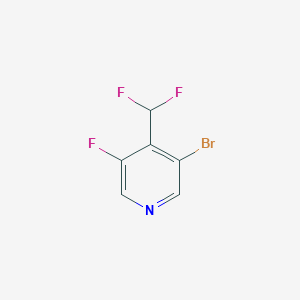

3-Bromo-4-(difluoromethyl)-5-fluoropyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-4-(difluoromethyl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(difluoromethyl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H3BrF3N |

|---|---|

Molekulargewicht |

225.99 g/mol |

IUPAC-Name |

3-bromo-4-(difluoromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H3BrF3N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |

InChI-Schlüssel |

FMFKRTFMOHQZDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)Br)C(F)F)F |

Herkunft des Produkts |

United States |

Advanced Structural & Synthetic Profiling of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (CAS: 1806781-40-7)

Executive Summary & Strategic Context

In modern pharmacochemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone of lead optimization. As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical entities, but as dynamic vectors for structural optimization. 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (CAS: 1806781-40-7) represents a highly specialized, multi-functionalized heterocycle [1].

By uniquely combining a versatile synthetic handle (bromine) with two distinct fluorinated motifs (a difluoromethyl group and a primary fluorine atom) on a pyridine core, this compound offers unprecedented control over lipophilicity, metabolic stability, and target binding affinity. This whitepaper deconstructs the structural logic, pharmacological utility, and synthetic workflows associated with this critical building block.

Physicochemical Profiling & Structural Logic

To leverage this compound effectively, we must first understand the causality behind its specific substitution pattern. Every functional group on this pyridine ring serves a distinct, calculated purpose in drug design.

Quantitative Data Summary

| Property | Value |

| CAS Number | 1806781-40-7 |

| IUPAC Name | 3-Bromo-4-(difluoromethyl)-5-fluoropyridine |

| Molecular Formula | C6H3BrF3N |

| Molecular Weight | 225.99 g/mol |

| SMILES | FC(F)c1c(F)cncc1Br |

| Primary Utility | Halogenated building block / Cross-coupling precursor |

The Causality of the Scaffold

-

C4-Difluoromethyl (-CHF2) Group: Unlike the fully fluorinated, highly lipophilic -CF3 group, the -CHF2 moiety retains a polarized C-H bond. This allows it to act as a lipophilic hydrogen bond donor. It frequently serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while maintaining critical target affinity.

-

C5-Fluoro (-F) Group: Fluorine at the 5-position exerts a strong inductive electron-withdrawing effect. This significantly lowers the basicity (pKa) of the pyridine nitrogen, which reduces hERG channel liability (cardiotoxicity) and shields the electron-rich portions of the ring from oxidative metabolism by cytochrome P450 enzymes.

-

C3-Bromo (-Br) Handle: This provides a regioselective anchor for transition-metal-catalyzed cross-coupling reactions, allowing rapid diversification of the scaffold without disrupting the fluorinated pharmacophores.

Fig 1: Structural logic and functional utility of CAS 1806781-40-7 in drug design.

Mechanistic Role in Drug Design

When incorporated into an Active Pharmaceutical Ingredient (API), this scaffold is frequently deployed to target the ATP-binding hinge region of kinases. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge backbone. Simultaneously, the -CHF2 group is directed into hydrophobic sub-pockets (such as the selectivity pocket), where its polarized C-H bond engages in weak but highly specific multipolar interactions, locking the inhibitor in place and outcompeting endogenous ATP.

Fig 2: Pharmacological signaling pathway showing target kinase inhibition by the API.

Experimental Workflows: Downstream Synthetic Application

To demonstrate the utility of CAS 1806781-40-7, I have outlined a self-validating protocol for a Suzuki-Miyaura cross-coupling with an aryl boronic acid. This methodology is specifically engineered to mitigate the volatility of the fluorinated pyridine and prevent base-mediated degradation of the -CHF2 group [2].

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

-

Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

-

Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates reductive elimination and suppresses unwanted homocoupling. K₂CO₃ is selected as a mild base; stronger bases (like t-BuOK) risk deprotonating the sensitive -CHF2 moiety, leading to decomposition.

-

-

Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and water. Degas via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

-

Causality: Water is strictly necessary to activate the boronic acid into the reactive boronate species, while dioxane solubilizes the organic components. Oxygen must be rigorously excluded to prevent palladium oxidation.

-

-

Reaction Execution: Heat the mixture to 90°C for 12 hours under a positive pressure of N₂.

-

Self-Validation Checkpoint (LC-MS): Before proceeding to workup, aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the isotopic cluster at m/z 226/228 ([M+H]+ for the brominated starting material) and the emergence of the target product mass definitively validates the catalytic cycle.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Fig 3: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Analytical Validation & Handling

Ensuring the structural integrity of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine prior to any synthetic campaign is non-negotiable.

-

NMR Characterization: ¹⁹F NMR is the most authoritative tool for validating this building block. The -CHF2 fluorine atoms typically appear as a distinct doublet (due to geminal coupling with the adjacent proton, J ≈ 50-55 Hz), while the C5-F appears as a singlet or complex multiplet depending on long-range proton couplings.

-

Safety & Storage: Halogenated pyridines present respiratory and dermal hazards. The compound should be stored under an inert atmosphere (Argon or N₂) at 2-8°C to prevent slow hydrolytic degradation of the difluoromethyl group over time [2]. Always handle within a certified fume hood using standard nitrile PPE.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine

Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, have led to the development of numerous blockbuster drugs. Within this chemical space, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules. The target molecule of this guide, 3-Bromo-4-(difluoromethyl)-5-fluoropyridine, represents a highly valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the difluoromethyl and fluoro substituents contribute to the modulation of the molecule's electronic and pharmacokinetic properties. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important intermediate, drawing upon established principles of organic chemistry and supported by relevant literature.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine can be strategically approached through a multi-step sequence commencing with a commercially available or readily accessible substituted pyridine. The core transformations involve the introduction of the difluoromethyl group at the 4-position and the regioselective bromination at the 3-position. The order of these steps is crucial and is dictated by the directing effects of the substituents on the pyridine ring. A logical and efficient pathway is outlined below, starting from 3,5-difluoropyridine.

Visualizing the Synthesis Pathway

Caption: Proposed multi-step synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine.

Part 1: Synthesis of Key Intermediate - 3-Bromo-5-fluoro-4-iodopyridine

The initial steps of this synthesis focus on the construction of a key intermediate, 3-Bromo-5-fluoro-4-iodopyridine, which possesses the required substitution pattern for the subsequent introduction of the formyl group.

Step 1: Oxidation of 3,5-Difluoropyridine

The synthesis commences with the oxidation of commercially available 3,5-difluoropyridine to its corresponding N-oxide. This transformation serves to activate the pyridine ring for subsequent electrophilic substitution and to influence the regioselectivity of the following steps.

Experimental Protocol:

-

To a solution of 3,5-difluoropyridine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 3,5-difluoropyridine-N-oxide.

Causality of Experimental Choices:

-

m-CPBA: A mild and effective oxidizing agent for the conversion of pyridines to their N-oxides.

-

Dichloromethane: An inert solvent that is suitable for this type of oxidation reaction.

-

Aqueous workup: Necessary to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

Step 2: Nitration of 3,5-Difluoropyridine-N-oxide

The activated pyridine-N-oxide is then subjected to electrophilic nitration. The N-oxide group directs the incoming nitro group to the 4-position.

Experimental Protocol:

-

To a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C, slowly add 3,5-difluoropyridine-N-oxide (1.0 eq.).

-

Carefully warm the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,5-difluoro-4-nitropyridine-N-oxide.

Causality of Experimental Choices:

-

Mixed Acid Nitration: The combination of sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the nitration of the electron-deficient pyridine ring.

-

N-oxide directing effect: The N-oxide group activates the 4-position towards electrophilic attack.

Step 3: Regioselective Bromination

With the 4-position occupied by the nitro group, the subsequent bromination is directed to the 3-position. The N-oxide can be leveraged for regioselective halogenation.[1]

Experimental Protocol:

-

Dissolve 3,5-difluoro-4-nitropyridine-N-oxide (1.0 eq.) in a suitable solvent like acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of acetyl bromide (AcBr).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-bromo-5-fluoro-4-nitropyridine-N-oxide.

Causality of Experimental Choices:

-

NBS: A convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Acetyl Bromide: Can act as a catalyst to activate the N-oxide for halogenation.

Step 4: Reduction of the Nitro Group and N-oxide

The nitro group is then reduced to an amino group, and the N-oxide is simultaneously deoxygenated. This is efficiently achieved by catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 3-bromo-5-fluoro-4-nitropyridine-N-oxide (1.0 eq.) in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-bromo-5-fluoro-4-aminopyridine.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: A clean and efficient method for the reduction of both nitro groups and N-oxides.

Step 5: Sandmeyer-type Iodination

The newly formed amino group is converted to an iodo group via a Sandmeyer-type reaction. This sets the stage for the introduction of the formyl group in the subsequent step.

Experimental Protocol:

-

Suspend 3-bromo-5-fluoro-4-aminopyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) (1.5 eq.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the key intermediate, 3-bromo-5-fluoro-4-iodopyridine.

Causality of Experimental Choices:

-

Diazotization: A classic and reliable method for converting an aromatic amine to a diazonium salt, which is a versatile intermediate.

-

Potassium Iodide: A readily available source of iodide ions for the displacement of the diazonium group.

Part 2: Introduction of the Difluoromethyl Group

With the key intermediate in hand, the focus now shifts to the introduction of the difluoromethyl group at the 4-position.

Step 6: Formylation via Halogen-Metal Exchange

The iodo group at the 4-position is selectively replaced by a formyl group through a halogen-metal exchange followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

-

Dissolve 3-bromo-5-fluoro-4-iodopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq.) and stir the mixture at -78 °C for 30-60 minutes.

-

Add N,N-dimethylformamide (DMF) (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography to obtain 3-bromo-4-formyl-5-fluoropyridine.

Causality of Experimental Choices:

-

Halogen-Metal Exchange: The greater reactivity of the C-I bond compared to the C-Br bond allows for selective lithiation at the 4-position.

-

n-Butyllithium: A strong base commonly used for halogen-metal exchange reactions.

-

DMF: A common and effective electrophile for introducing a formyl group.

Step 7: Deoxofluorination to the Difluoromethyl Group

The final key transformation is the conversion of the aldehyde functionality to the desired difluoromethyl group using a deoxofluorinating agent.

Experimental Protocol:

-

Dissolve 3-bromo-4-formyl-5-fluoropyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford the final product, 3-bromo-4-(difluoromethyl)-5-fluoropyridine.

Causality of Experimental Choices:

-

DAST: A widely used reagent for the deoxofluorination of aldehydes and ketones to the corresponding gem-difluoroalkanes. It is generally more manageable than sulfur tetrafluoride (SF₄).

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 3,5-Difluoropyridine | 3,5-Difluoropyridine-N-oxide | m-CPBA | >90% |

| 2 | 3,5-Difluoropyridine-N-oxide | 3,5-Difluoro-4-nitropyridine-N-oxide | HNO₃, H₂SO₄ | 70-80% |

| 3 | 3,5-Difluoro-4-nitropyridine-N-oxide | 3-Bromo-5-fluoro-4-nitropyridine-N-oxide | NBS, AcBr | 60-70% |

| 4 | 3-Bromo-5-fluoro-4-nitropyridine-N-oxide | 3-Bromo-5-fluoro-4-aminopyridine | H₂, Pd/C | >95% |

| 5 | 3-Bromo-5-fluoro-4-aminopyridine | 3-Bromo-5-fluoro-4-iodopyridine | NaNO₂, KI | 70-85% |

| 6 | 3-Bromo-5-fluoro-4-iodopyridine | 3-Bromo-4-formyl-5-fluoropyridine | n-BuLi, DMF | 60-75% |

| 7 | 3-Bromo-4-formyl-5-fluoropyridine | 3-Bromo-4-(difluoromethyl)-5-fluoropyridine | DAST | 50-65% |

Note: Yields are approximate and can vary depending on reaction scale and optimization.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine. Each step is based on well-established and reliable chemical transformations. The modularity of this synthesis allows for potential modifications to introduce further diversity, for instance, by utilizing the bromo-substituent in cross-coupling reactions to access a wider range of novel compounds for biological screening. The insights provided into the causality of experimental choices aim to empower researchers to adapt and optimize these procedures for their specific needs. As the demand for complex fluorinated building blocks continues to grow, the development of efficient and scalable synthetic routes, such as the one presented herein, will remain a critical endeavor in the fields of drug discovery and materials science.

References

- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters.

- A convenient method was developed for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one from their corresponding bromomethyl derivatives by treatment with silver acetate followed by hydrolysis and oxidation. (2026, March 5).

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Structural Elucidation of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine via Advanced Mass Spectrometry

Executive Summary

Polyhalogenated pyridines are indispensable building blocks in modern pharmaceutical and agrochemical design. The strategic incorporation of fluorine alters lipophilicity and metabolic stability, while bromine serves as a versatile handle for transition-metal-catalyzed cross-coupling[1]. 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (Molecular Formula: C₆H₃BrF₃N) represents a highly functionalized, electron-deficient heterocycle. Analyzing this molecule via mass spectrometry (MS) requires a nuanced understanding of gas-phase thermodynamics, as the competing fragmentation pathways of the difluoromethyl (-CHF₂) group, the bromine atom, and the pyridine core create a complex spectral fingerprint.

This technical guide provides an authoritative framework for the mass spectrometric characterization of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine, detailing exact monoisotopic profiling, ionization dynamics, and mechanistic fragmentation pathways.

Physicochemical & Monoisotopic Profiling

The defining MS feature of any brominated compound is its isotopic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion ([M]⁺•) of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine presents as a distinct doublet separated by 2 Da[2]. The preservation or disappearance of this M / M+2 doublet in subsequent product ions is the primary diagnostic tool for tracking bromine retention during fragmentation.

Table 1: Exact Mass and Isotopic Abundance (EI-MS [M]⁺•)

| Isotope Composition | Exact Mass (Da) | Relative Abundance | Diagnostic Feature |

| ¹²C₆ ¹H₃ ⁷⁹Br ¹⁹F₃ ¹⁴N | 224.9401 | ~100% | Base molecular ion (M) |

| ¹²C₆ ¹H₃ ⁸¹Br ¹⁹F₃ ¹⁴N | 226.9380 | ~97.3% | M+2 isotopic peak |

| ¹³C₁ ¹²C₅ ¹H₃ ⁷⁹Br ¹⁹F₃ ¹⁴N | 225.9434 | ~6.5% | M+1 (Natural ¹³C contribution) |

Ionization Dynamics: Overcoming Electron Deficiency

The choice of ionization source is critical. The cumulative electron-withdrawing effect of the -F, -Br, and -CHF₂ substituents severely depletes the electron density of the pyridine nitrogen.

-

Electrospray Ionization (ESI): Standard positive-ion ESI ([M+H]⁺) is often inefficient for this molecule because the reduced basicity of the nitrogen atom hinders protonation[1]. If LC-ESI-MS is mandatory, the mobile phase must be heavily modified with acidic additives (e.g., 0.1% to 0.5% formic acid) to force protonation.

-

Electron Ionization (EI): EI at 70 eV is the gold standard for highly halogenated small molecules[3]. The high-energy electron beam forcibly ejects an electron from the highest occupied molecular orbital (HOMO)—typically the nitrogen lone pair or the π-system of the aromatic ring—generating a robust radical cation ([M]⁺•) that undergoes reproducible, structurally informative fragmentation.

Mechanistic Gas-Phase Fragmentation Pathways

Under EI conditions (or high-energy Collision-Induced Dissociation in MS/MS), the radical cation of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine dissociates via three primary, competing pathways governed by bond dissociation energies (BDE) and product ion stabilities[4].

Pathway A: Difluoromethyl (-CHF₂) Degradation

The -CHF₂ group is highly reactive in the gas phase. While fluorine atoms strongly withdraw electron density via σ-bonds, they can also stabilize adjacent positive charges via π-donation (lone-pair back-bonding).

-

Loss of F• (-19 Da): Alpha-cleavage yields an even-electron cation at m/z 206 / 208.

-

Loss of HF (-20 Da): A thermodynamically driven rearrangement results in the elimination of neutral hydrogen fluoride, producing a stabilized distonic radical cation at m/z 205 / 207[5].

-

Loss of •CHF₂ (-51 Da): Complete homolytic cleavage of the exocyclic C-C bond ejects the difluoromethyl radical, leaving a highly stable, conjugated pyridinyl cation at m/z 174 / 176[4].

Pathway B: Halogen Extrusion

The C-Br bond is the weakest covalent bond in the molecule. Direct homolytic cleavage results in the rapid extrusion of a bromine radical (Br•, -79 or -81 Da). This yields an abundant fragment at m/z 146. Crucially, the 1:1 isotopic doublet disappears in this fragment , serving as definitive proof of bromine loss[2].

Pathway C: Pyridine Ring Cleavage

Following the stripping of exocyclic halogens and alkyl groups, the residual nitrogen-containing core undergoes characteristic ring-opening. For pyridines, this is almost universally marked by the elimination of neutral hydrogen cyanide (HCN, -27 Da)[3].

Fig 1: Primary EI-MS fragmentation pathways of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine.

Self-Validating Experimental Protocol: GC-EI-HRMS

To ensure absolute scientific integrity and reproducibility, the following protocol utilizes a self-validating system design. Causality is embedded in each step: because the analyte is highly volatile and electron-deficient, Gas Chromatography coupled to High-Resolution Electron Ionization MS (GC-EI-HRMS) is the optimal analytical vector.

Step 1: System Suitability & Tuning (Validation Checkpoint)

-

Action: Infuse Perfluorotributylamine (PFTBA) calibration standard into the EI source.

-

Causality: PFTBA provides known exact mass fragments across the target range (m/z 69, 131, 219, 502). Tuning the repeller voltage and emission current against PFTBA ensures the mass analyzer achieves sub-5 ppm mass accuracy, which is mandatory to distinguish the loss of F• (-18.998 Da) from the loss of H₂O (-18.011 Da, a common background contaminant).

Step 2: Sample Preparation

-

Action: Dissolve 1.0 mg of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine in 1.0 mL of GC-grade Dichloromethane (DCM). Dilute 1:100 to achieve a 10 µg/mL working solution.

-

Causality: High concentrations will saturate the electron multiplier detector and distort the critical ⁷⁹Br/⁸¹Br isotopic ratio. DCM is chosen as the solvent because its low boiling point (39.6 °C) ensures it elutes well before the analyte, preventing source contamination.

Step 3: Chromatographic Separation

-

Action: Inject 1.0 µL of the working solution (Split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Gradient: Hold at 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 3 min.

-

Causality: The non-polar stationary phase interacts predictably with the halogenated pyridine, ensuring a sharp, symmetrical peak. The split injection prevents column overloading.

Step 4: Data Acquisition & Blank Verification

-

Action: Run a pure DCM blank prior to the sample. Acquire sample data in full scan mode (m/z 50 to 350) with an ionization energy of 70 eV and a source temperature of 230 °C.

-

Causality: The blank run proves the system is free of carryover (self-validation). The 70 eV energy is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against NIST libraries[3].

Step 5: Spectral Deconvolution

-

Action: Extract the ion chromatograms for m/z 224.9401 and 226.9380. Verify the 1:1 intensity ratio. Map the fragment ions at m/z 206, 174, and 146 to confirm the structural identity.

Conclusion

The mass spectrometric elucidation of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine relies heavily on recognizing the interplay between its halogen isotopes and the distinct thermodynamic vulnerabilities of its substituents. By leveraging the ⁷⁹Br/⁸¹Br isotopic doublet as an internal tracking mechanism and applying high-resolution EI-MS to map the degradation of the -CHF₂ group, researchers can confidently confirm the identity and structural integrity of this critical chemical building block.

References

- Source: benchchem.

- Source: nih.gov (PubMed)

- Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

- Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I.

- Source: acs.org (ACS Medicinal Chemistry Letters)

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine: Starting Materials and Strategic Routes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the 3-bromo-4-(difluoromethyl)-5-fluoropyridine scaffold is of significant interest, offering a unique combination of functionalities for covalent modification, metabolic stability, and modulation of electronic properties. This guide provides a comprehensive overview of the plausible synthetic strategies and starting materials for accessing this valuable building block, with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. Two primary pathways emerge, each offering distinct advantages and challenges.

Caption: C-H difluoromethylation of 3-bromo-5-fluoropyridine.

Experimental Protocol (Representative)

-

To a solution of 3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloroethane) is added the difluoromethyl radical precursor (e.g., (trimethylsilyl)difluoromethane, TMSCF2H, or zinc difluoromethanesulfinate, Zn(SO2CF2H)2) (1.5-2.0 eq).

-

A radical initiator (e.g., dibenzoyl peroxide or AIBN) is added, and the reaction mixture is heated or irradiated with a suitable light source to generate the difluoromethyl radicals.

-

The reaction is monitored by TLC or GC-MS for the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Synthetic Strategy 2: Late-Stage Fluorination of 3-Bromo-4-(difluoromethyl)pyridine

An alternative strategy relies on the introduction of the fluorine atom as the final step. This approach benefits from the commercial availability of the advanced intermediate, 3-bromo-4-(difluoromethyl)pyridine.

Starting Material: 3-Bromo-4-(difluoromethyl)pyridine

The availability of this precursor significantly shortens the synthetic sequence. The primary challenge is the regioselective installation of a fluorine atom at the C-5 position.

Key Transformation: Electrophilic Fluorination

The pyridine ring in 3-bromo-4-(difluoromethyl)pyridine is electron-deficient. Therefore, direct electrophilic fluorination of the pyridine ring itself can be challenging and may require activation or specific directing groups. However, methods for the late-stage fluorination of complex heterocycles have been developed. [1] A plausible approach involves the use of a potent electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), in the presence of a suitable catalyst or under specific reaction conditions that favor fluorination at the C-5 position. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of this transformation.

Plausible Reaction Scheme:

Caption: Electrophilic fluorination of 3-bromo-4-(difluoromethyl)pyridine.

Experimental Protocol (Representative)

-

To a solution of 3-bromo-4-(difluoromethyl)pyridine (1.0 eq) in an appropriate solvent (e.g., acetonitrile, sulfolane) is added the electrophilic fluorinating agent (e.g., Selectfluor®) (1.1-1.5 eq).

-

The reaction mixture may be heated or subjected to microwave irradiation to facilitate the reaction.

-

The progress of the reaction is monitored by 19F NMR spectroscopy or LC-MS.

-

Upon completion, the reaction is worked up to remove the fluorinating agent and byproducts.

-

The desired product is isolated and purified by column chromatography or recrystallization.

Summary of Starting Materials and Synthetic Routes

| Starting Material | Synthetic Route | Key Transformation | Advantages | Potential Challenges |

| 3-Bromo-5-fluoropyridine | C-H Difluoromethylation | Regioselective radical difluoromethylation | Shorter synthetic sequence, atom-economical. | Achieving high regioselectivity at the C-4 position, potential for side reactions. |

| 3-Bromo-4-(difluoromethyl)pyridine | Late-Stage Fluorination | Regioselective electrophilic fluorination | Utilizes a commercially available advanced intermediate. | Controlling regioselectivity of fluorination, harsh reaction conditions may be required. |

Conclusion

The synthesis of 3-bromo-4-(difluoromethyl)-5-fluoropyridine presents an interesting challenge in heterocyclic chemistry. This guide has outlined two plausible and strategic approaches, each with its own set of advantages and considerations. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The direct C-H difluoromethylation approach represents a more modern and potentially more efficient strategy, while the late-stage fluorination route offers a more traditional and perhaps more readily scalable option given the commercial availability of the key intermediate. Further optimization and development of these routes will undoubtedly contribute to the accessibility of this valuable building block for the advancement of drug discovery and development programs.

References

-

Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034–9044. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

-

PubChem. 3-bromo-2-(difluoromethyl)-5-fluoropyridine. [Link]

-

PubChem. 3-bromo-5-(difluoromethyl)pyridine. [Link]

-

PubChem. 3-bromo-4-(difluoromethyl)pyridine. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29849–29856. [Link]

-

Asian Journal of Organic Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

Research Scientific. 3-BROMO-5-(DIFLUOROMETHYL)PYRIDINE, 97%. [Link]

-

LabSolutions. 5-Bromo-3-(difluoromethyl)-2-fluoropyridine. [Link]

Sources

The Strategic Fluorination of Pyridines: Physicochemical Modulation and Assay Methodologies in Drug Design

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern molecular design. Fluorinated pyridine derivatives, in particular, have emerged as privileged structures in FDA-approved therapeutics1. As a Senior Application Scientist, I have observed firsthand how the simple substitution of a hydrogen atom with fluorine on a pyridine ring can rescue a failing drug program. This guide dissects the causality behind how fluorine modulates basicity, lipophilicity, and metabolic stability, and provides field-proven, self-validating protocols for quantifying these physicochemical shifts.

The "Fluorine Effect": Mechanistic Causality in Pyridine Scaffolds

The unique properties of the fluorine atom—extreme electronegativity, low polarizability, and a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å)—allow it to exert profound electronic effects without introducing prohibitive steric bulk.

Attenuation of Basicity (pKa)

The basicity of the pyridine nitrogen is a critical determinant of a molecule's oral bioavailability, hERG channel liability, and target residence time. Unsubstituted pyridine possesses a pKa of approximately 5.2. The introduction of a fluorine atom triggers a powerful, distance-dependent inductive electron-withdrawing effect (-I effect) that pulls electron density away from the nitrogen lone pair.

-

2-Fluoropyridine: Placing fluorine adjacent to the nitrogen maximizes the inductive pull. The lone pair is severely depleted of electron density, resulting in a precipitous drop in basicity to a pKa of -0.44 2.

-

3-Fluoropyridine: Moving the fluorine to the meta position increases the distance, attenuating the -I effect. The pKa recovers slightly to ~3.0 3.

-

4-Fluoropyridine: While possessing a pKa of ~3.0, this isomer is highly susceptible to self-quaternization. The electron-withdrawing nitrogen activates the 4-position toward nucleophilic aromatic substitution (S_NAr), causing unprotonated molecules to attack one another.

Metabolic Shielding and N-Oxidation Resistance

Electron-rich pyridines are notorious for undergoing rapid N-oxidation mediated by hepatic Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs), leading to rapid clearance.

Fluorination, particularly at the 2-position, provides a dual steric and electronic shield . The strong C-F bond (~116 kcal/mol) resists cleavage, while the withdrawal of electron density renders the nitrogen lone pair too electron-poor to participate in electrophilic oxygen transfer. A classic clinical example is the optimization of KCNQ2/3 channel blockers: the metabolically unstable candidate XE991 was successfully transformed into the highly stable DMP 543 by incorporating a 2-fluoropyridine moiety, effectively abolishing N-oxidation 4.

Fig 1. Mechanistic pathway demonstrating how 2-fluorination shields pyridines from N-oxidation.

Quantitative Data Summary

The table below consolidates the physicochemical shifts induced by mono-fluorination of the pyridine ring.

| Compound | Substitution Position | pKa (Aqueous, 25°C) | LogP (Experimental) | Primary Liability / Feature |

| Pyridine | None | 5.23 | 0.65 | High N-oxidation susceptibility |

| 2-Fluoropyridine | Ortho to Nitrogen | -0.44 | ~1.10 | High metabolic stability |

| 3-Fluoropyridine | Meta to Nitrogen | 2.97 | ~0.95 | Moderate basicity attenuation |

| 4-Fluoropyridine | Para to Nitrogen | ~3.00 | N/A (Unstable) | Prone to S_NAr self-polymerization |

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent downstream analytical failures.

Protocol A: Shake-Flask Determination of Lipophilicity (LogP)

Purpose: To quantify the partition coefficient of fluorinated derivatives to predict membrane permeability.

Workflow:

-

Stock Preparation: Dissolve the fluorinated pyridine derivative in 10% DMSO/EtOH to a concentration of 1 mM. Causality: Highly lipophilic fluorinated compounds can aggregate in pure aqueous buffers. The co-solvent ensures initial monodispersity.

-

Phase Saturation: Pre-saturate 1-Octanol with PBS (pH 7.4) and vice versa for 24 hours. Causality: Prevents volume shifts during the actual experiment due to mutual solubility of the solvents.

-

Partitioning: Combine 5 mL of the saturated octanol, 5 mL of saturated PBS, and 50 µL of the stock solution in a glass vial.

-

Mechanical Agitation: Shake at 25°C for 2 hours.

-

Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes. Causality: Agitation creates micro-emulsions. Failure to break these emulsions via centrifugation leads to aqueous droplets in the octanol phase, drastically skewing the LogP calculation artificially lower.

-

Quantification: Carefully extract aliquots from both phases using a syringe (avoiding the interface) and quantify via LC-MS/MS.

-

Calculation: LogP = Log10 (AUC_octanol / AUC_aqueous).

Fig 2. Standardized shake-flask workflow for determining the lipophilicity (LogP) of derivatives.

Protocol B: In Vitro Microsomal Stability Assay (N-Oxidation Assessment)

Purpose: To validate the metabolic shielding effect of the fluorinated pyridine core against CYP450-mediated clearance.

Workflow:

-

Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl2.

-

Analyte Addition: Spike the fluorinated pyridine derivative to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity. Causality: NADPH is the obligate electron donor for CYP-mediated N-oxidation. Without it, the assay only measures non-specific degradation.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, freezing the metabolic profile at that exact time point.

-

Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t1/2).

References

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview, ResearchG

- CHEMISTRY AND BIOLOGY OF PURINES, e-bookshelf.de,

- Extending the Scope of 19F Hyperpolarization through Signal Amplification by Reversible Exchange in MRI and NMR Spectroscopy, d-nb.info,

- An Anthrone-Based Kv7.2/7.

Sources

The Fluorine Paradigm: Engineering Physicochemical and Pharmacodynamic Landscapes in Modern Drug Design

The Physicochemical Anomaly of Fluorine

In the vast chemical space of drug discovery, fluorine stands as an anomaly. As the most electronegative element in the periodic table (3.98 on the Pauling scale), it exerts profound electronic effects on neighboring atoms. Yet, its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and smaller than oxygen (1.52 Å) ()[1].

This unique combination of extreme electronegativity and small steric bulk allows medicinal chemists to deploy fluorine as a bioisostere for hydrogen or hydroxyl groups. The substitution does not significantly perturb the three-dimensional footprint of the molecule, but it radically alters electron distribution, dipole moments, and bond stabilities ()[2].

To understand the causality behind fluorine's utility, we must first examine the quantitative differences between biologically relevant atoms and their bonds to carbon.

Table 1: Quantitative Physicochemical Parameters of Biologically Relevant Atoms

| Parameter | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Chlorine (Cl) |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 1.75 |

| Electronegativity (Pauling) | 2.1 | 4.0 | 3.5 | 3.0 |

| Bond Length to sp³ Carbon (Å) | 1.09 | 1.35 | 1.43 | 1.77 |

| Bond Dissociation Energy (kJ/mol) | ~413 | ~485 | ~358 | ~328 |

Data synthesized from standard physicochemical reference tables.

Pharmacokinetic Engineering: Defeating First-Pass Metabolism

The primary reason fluorine is incorporated into nearly 30% of all marketed drugs is its ability to engineer metabolic stability. During first-pass metabolism, Cytochrome P450 (CYP450) enzymes in the liver clear xenobiotics primarily via oxidative pathways, such as aromatic hydroxylation or aliphatic C-H oxidation.

The Causality of Metabolic Shielding: Replacing a metabolically labile C-H bond with a C-F bond blocks CYP450 oxidation through two distinct mechanisms:

-

Thermodynamic Resistance: The C-F bond dissociation energy (~485 kJ/mol) is significantly higher than that of the C-H bond (~413 kJ/mol). The high-valent iron-oxo species in the CYP450 active site lacks the thermodynamic driving force to abstract a fluorine atom ()[3].

-

Electronic Deactivation: Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). When placed on an aromatic ring, it depletes electron density from the π -system, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This makes the arene highly resistant to electrophilic attack by CYP450 enzymes ()[4].

pKa Modulation and Membrane Permeability: Beyond blocking metabolism, fluorine is used to tune the pKa of neighboring basic amines. By placing a fluorine atom β to an amine, the electron-withdrawing effect reduces the amine's basicity. This increases the fraction of the un-ionized drug species at physiological pH (7.4), which directly enhances passive lipoidal membrane permeability and oral bioavailability ()[5].

Pharmacodynamic Precision: The Fluorine Gauche Effect

While pharmacokinetic optimization is well-documented, fluorine's role in pharmacodynamics—specifically through conformational control—is a masterclass in stereoelectronic engineering.

The Causality of Conformational Control: In standard alkane chains, steric repulsion drives substituents to adopt an anti (180°) conformation to minimize non-bonding interactions. However, in an F-C-C-X system (where X is an electron donor like an amine, amide, or oxygen), the molecule frequently adopts a counter-intuitive gauche (60°) conformation ()[6].

This is driven by the fluorine gauche effect , a quantum mechanical phenomenon. Because fluorine is highly electronegative, the C-F bond is heavily polarized, creating a low-lying anti-bonding orbital ( σ C−F ). Vicinal electron donors (such as a C-H σ bond or a nitrogen lone pair) donate electron density into this empty orbital via hyperconjugation ( σ→σ or n→σ

overlap) ()[7]. This stereoelectronic stabilization overrides steric hindrance, locking the drug into a rigid, bioactive conformation that minimizes the entropic penalty upon target binding.

Logical flow of the stereoelectronic fluorine gauche effect stabilizing specific conformations.

Analytical Validation: 19 F NMR in Fragment-Based Drug Discovery

To validate the binding affinities of these highly engineered molecules, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the gold standard in Fragment-Based Drug Discovery (FBDD) ()[8].

The Causality of 19 F NMR Superiority: The 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio second only to 1 H. Crucially, there is virtually zero endogenous fluorine in human proteins or biochemical buffers. This provides a pristine, background-free spectrum ()[9]. Furthermore, the 19 F chemical shift is exquisitely sensitive to changes in the local electrostatic and van der Waals environment, instantly reporting when a fluorinated ligand transitions from the free aqueous state to the protein-bound state ()[10].

Step-by-step workflow for 19F NMR competition binding assays using a spy ligand.

Step-by-Step Methodology: 19 F CPMG NMR Displacement Assay

To ensure rigorous, self-validating data collection, the following protocol details the implementation of a 19 F Carr-Purcell-Meiboom-Gill (CPMG) displacement assay. This method utilizes a known fluorinated binder (the "spy ligand") to screen non-fluorinated libraries ()[11].

Step 1: Target Preparation & Quality Control

-

Express and purify the target protein in standard (non-isotopically labeled) media.

-

Exchange the protein into an NMR-compatible buffer (e.g., 50 mM phosphate, pH 7.4, 10% D 2 O for lock).

Step 2: Spy Ligand Calibration (T 2 Filter Setup)

-

Select a fluorinated spy ligand with a known, moderate affinity ( Kd ~ 1-50 μ M) for the target.

-

Causality of the CPMG Filter: Free small molecules tumble rapidly in solution, resulting in a long transverse relaxation time (T 2 ) and sharp NMR signals. When the spy ligand binds the massive protein, its tumbling rate drops drastically, accelerating T 2 relaxation and broadening the signal.

-

Apply a CPMG spin-echo pulse sequence. This acts as a T 2 filter, intentionally suppressing the broad signals of the bound state and background macromolecules, leaving only the sharp signal of the free spy ligand.

Step 3: Library Titration

-

Record the baseline 19 F CPMG spectrum of the spy ligand partially bound to the protein (signal will be heavily attenuated).

-

Titrate the non-fluorinated competitor molecule into the NMR tube.

Step 4: Data Deconvolution & Validation

-

Self-Validating System: If the competitor successfully binds the target site, it displaces the fluorinated spy ligand back into the bulk solvent. Because the spy ligand is now free, its T 2 relaxation time increases, and the 19 F NMR signal sharpens and recovers its intensity. If the protein simply precipitates or degrades, the signal will not recover cleanly, acting as an internal control for assay integrity.

-

Quantify the degree of signal recovery and fit the data to the Cheng-Prusoff equation to calculate the precise Kd of the non-fluorinated hit.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

MDPI Pharmaceuticals (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

-

Hunter, L. et al. (2019). Inverting Small Molecule–Protein Recognition by the Fluorine Gauche Effect. Angewandte Chemie International Edition.

-

ChemMedChem / PMC (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

-

Australian Journal of Chemistry (2025). Spying on FABPs: characterising protein–ligand interactions with 19F NMR assays.

-

Molecules / PMC (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.

-

ACS (2024). Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells.

-

BenchChem (2024). The Strategic Role of Fluorine in Modifying Molecular Properties.

-

Encyclopedia.pub (2024). The Role of Small Molecules Containing Fluorine Atoms.

-

CDN Science Pub (2021). A beginner's guide to 19F NMR and its role in drug screening.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Inverting Small Molecule–Protein Recognition by the Fluorine Gauche Effect: Selectivity Regulated by Multiple H→F Bioisosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

Reactivity and Mechanistic Aspects of Halogenated Pyridines: A Core Technical Guide

Halogenated pyridines are indispensable building blocks in the pharmaceutical and agrochemical industries. Their unique electronic architecture—characterized by a highly electronegative nitrogen atom embedded within a π -deficient aromatic system—dictates a complex and highly tunable reactivity profile. For drug development professionals and synthetic chemists, mastering the mechanistic dichotomy between nucleophilic aromatic substitution ( SNAr ) and transition-metal-catalyzed cross-coupling is critical for designing efficient, late-stage functionalization workflows.

This whitepaper provides an in-depth mechanistic analysis of halogenated pyridines, exploring the causality behind their regioselectivity, leaving-group aptitudes, and advanced functionalization strategies.

Electronic Architecture and Regiochemical Fundamentals

The reactivity of halogenated pyridines is fundamentally governed by the inductive and resonance effects of the endocyclic nitrogen. The nitrogen atom withdraws electron density from the ring, rendering the C2, C4, and C6 positions highly electrophilic. Conversely, the C3 and C5 positions reside on the electronic "nodal plane" of the resonance structures, leaving them relatively electron-rich compared to the rest of the ring, yet still deactivated compared to benzene.

This electronic disparity creates a strict regiochemical hierarchy:

-

C2 and C4 Positions: Highly activated for SNAr due to the ability of the nitrogen atom to stabilize the anionic transition state (Meisenheimer complex)[1].

-

C3 Position: Inert to SNAr and notoriously difficult to functionalize via traditional electrophilic aromatic substitution ( SEAr ) due to the overall π -deficiency of the ring and competitive N-protonation/coordination[2].

Nucleophilic Aromatic Substitution ( SNAr )

Mechanistic Causality and Leaving Group Aptitude

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged Meisenheimer complex.

Counterintuitively, the reactivity order of halogens in SNAr is the exact reverse of their bond dissociation energies: F ≫ Cl > Br > I . Fluorine's extreme electronegativity exerts a powerful inductive pull, significantly lowering the LUMO of the pyridine ring and stabilizing the anionic Meisenheimer intermediate[3]. Once the complex is formed, the subsequent elimination of the halide to restore aromaticity is remarkably fast.

Figure 1: SNAr pathway showing rate-determining Meisenheimer complex formation.

Self-Validating Protocol: SNAr of 2-Fluoropyridine with Secondary Amines

This protocol is designed with internal validation checkpoints to ensure mechanistic fidelity during late-stage drug functionalization.

-

Reagent Preparation: Dissolve 2-fluoropyridine (1.0 eq) and the secondary amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Causality: Anhydrous conditions prevent competitive SNAr by hydroxide ions, which would yield the 2-pyridone byproduct.

-

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

-

Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the generated HF and preventing the protonation/deactivation of the nucleophilic amine.

-

-

Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours.

-

Causality: While F is an excellent leaving group, thermal energy is required to overcome the activation barrier of disrupting the aromatic π -system during the rate-determining step.

-

-

Validation Checkpoint (LC-MS): Aliquot 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Validation: The complete disappearance of the 2-fluoropyridine peak and the emergence of the [M+H]+ product mass confirms the successful formation of the Meisenheimer complex and subsequent elimination. Do not proceed to workup until starting material is ≤ 1%.

-

-

Quench and Workup: Cool to room temperature, dilute with EtOAc, and wash heavily with 5% aqueous LiCl (3x).

-

Causality: LiCl aqueous washes effectively partition the highly polar DMF and DIPEA salts into the aqueous layer, leaving the pure functionalized pyridine in the organic phase.

-

Metal-Catalyzed Cross-Coupling

Mechanistic Causality and Orthogonal Selectivity

In stark contrast to SNAr , palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) rely on the oxidative addition of the metal into the carbon-halogen bond. Here, bond dissociation energy (BDE) is the dominant mechanistic driver. The reactivity order is I > Br > Cl ≫ F [4].

This mechanistic dichotomy allows for highly predictable, orthogonal chemoselectivity in polyhalogenated pyridines. For example, in 2-fluoro-4-bromopyridine, a nucleophile will exclusively attack the C2 position (displacing F via SNAr ), whereas a palladium catalyst will selectively insert into the C4 position (cleaving the weaker C-Br bond)[3].

Figure 2: Orthogonal chemoselectivity in dihalogenated pyridines based on reaction mechanism.

Quantitative Reactivity Matrix

Table 1: Mechanistic Reactivity Matrix for Halogenated Pyridines

| Position | Halogen | SNAr Reactivity | Cross-Coupling Reactivity | Primary Mechanistic Driver |

| C2 / C4 | F | Excellent | Poor | High electronegativity stabilizes Meisenheimer complex. |

| C2 / C4 | Cl | Moderate | Moderate | Balance of electronegativity and bond strength. |

| C2 / C4 | Br | Low | High | Weak C-Br bond facilitates oxidative addition. |

| C2 / C4 | I | Very Low | Excellent | Weakest C-I bond; rapid oxidative addition. |

| C3 | Any | Negligible | Moderate | Lack of resonance stabilization by pyridine nitrogen. |

Self-Validating Protocol: Site-Selective Suzuki-Miyaura Coupling

Protocol for the selective C4-arylation of 2,4-dibromopyridine, exploiting the subtle electronic differences between the C2 and C4 positions[4].

-

Catalyst Pre-activation: In a Schlenk flask, combine Pd(PPh3)4 (0.05 eq), 2,4-dibromopyridine (1.0 eq), and arylboronic acid (1.05 eq) in degassed Toluene/EtOH (4:1).

-

Causality: Strict stoichiometric control (1.05 eq of boronic acid) is critical. Excess boronic acid will force secondary oxidative addition at the less reactive C2 position, leading to diarylation.

-

-

Base Introduction: Add aqueous Na2CO3 (2.0 M, 2.0 eq).

-

Causality: The base is required to activate the boronic acid into a highly nucleophilic boronate complex, which accelerates the transmetalation step.

-

-

Controlled Heating: Heat the biphasic mixture to 60 °C for 6 hours.

-

Causality: Mild heating ensures that oxidative addition occurs exclusively at the C4 position (which is slightly less sterically hindered and electronically favored for Pd insertion compared to the strongly N-coordinated C2 position).

-

-

Validation Checkpoint (TLC): Perform TLC (Hexanes:EtOAc 4:1) visualized under UV (254 nm).

-

Validation: The starting 2,4-dibromopyridine will appear as a distinct high- Rf spot. Complete consumption of this spot, with the appearance of a single intermediate- Rf spot, validates successful mono-coupling. If a low- Rf spot appears, diarylation has occurred (indicating poor temperature/stoichiometric control).

-

-

Quench and Isolation: Filter through a pad of Celite to remove palladium black, partition with EtOAc, and wash with brine.

Advanced Mechanistic Paradigms: Overcoming C3 Inertness

As established, the C3 position of pyridine is electronically isolated from the nitrogen's resonance activation, making traditional functionalization exceptionally difficult. Recent breakthroughs have circumvented this limitation by temporarily dearomatizing the pyridine ring.

A landmark approach utilizes Zincke imine intermediates [2]. In this sequence:

-

Activation: The pyridine is reacted with triflic anhydride ( Tf2O ) to form a highly electrophilic N-triflyl pyridinium salt.

-

Ring-Opening: A secondary amine attacks the activated ring, triggering a ring-opening event to form an acyclic, electron-rich Zincke imine.

-

Halogenation: Because the intermediate is now an electron-rich acyclic diene system, it undergoes rapid, highly regioselective electrophilic halogenation (using N-halosuccinimides).

-

Ring-Closing: The system spontaneously recyclizes, ejecting the amine and regenerating the aromatic pyridine ring—now successfully halogenated at the elusive 3-position.

This temporary dearomatization strategy represents a paradigm shift, allowing drug development professionals to access previously "forbidden" chemical space in late-stage active pharmaceutical ingredients (APIs)[2].

References

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: Science / National Institutes of Health (NIH) URL:[Link]

-

Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine

Executive Summary

The incorporation of fluorinated pyridine scaffolds into molecular architectures is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 3-bromo-4-(difluoromethyl)-5-fluoropyridine serves as a highly versatile electrophile for C–N bond formation. However, successful Buchwald-Hartwig cross-coupling of this substrate requires navigating severe chemoselectivity and stability challenges. This application note details a robust, field-proven protocol for the amination of this complex heteroaryl halide, providing mechanistic rationale, optimization data, and self-validating experimental procedures for both primary and secondary amines.

Mechanistic Rationale & Substrate Challenges

Coupling 3-bromo-4-(difluoromethyl)-5-fluoropyridine presents a trifecta of chemical hurdles that dictate the precise selection of the catalytic system:

-

Base-Sensitivity of the -CF₂H Group: The difluoromethyl proton is relatively acidic. The use of strong alkoxide bases (e.g., NaOtBu), which are standard in many amination protocols[1], frequently triggers unwanted deprotonation. This leads to rapid defluorination, elimination, or complete substrate decomposition[2]. Therefore, a milder, insoluble inorganic base like Cs₂CO₃ is strictly required to neutralize the halide leaving group while preserving the -CF₂H moiety.

-

Catalyst Poisoning & Chemoselectivity: The Lewis basic pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes. Furthermore, the highly electron-withdrawing nature of the 5-fluoro and 4-difluoromethyl groups makes the ring highly electron-deficient, increasing the risk of competitive nucleophilic aromatic substitution (SNAr) at the C-F bond if the reaction is not kinetically driven toward C-Br insertion.

-

Ligand Dynamics (BrettPhos vs. RuPhos): To overcome catalyst poisoning and drive the reaction efficiently, dialkylbiaryl phosphine ligands are employed. The extreme steric bulk of these ligands prevents the formation of inactive bis-ligated PdL₂ complexes. Density Functional Theory (DFT) studies reveal distinct kinetic behaviors: for primary amines, BrettPhos is optimal because the rate-limiting step is oxidative addition into the C-Br bond; for secondary amines, RuPhos is superior because the rate-limiting step shifts to reductive elimination due to the increased steric hindrance of the secondary amine[3].

Reaction Optimization Data

The following quantitative data illustrates the causality behind the selected experimental conditions. The use of strong bases or insufficiently bulky ligands results in catastrophic yield loss.

| Entry | Palladium Source | Ligand (4.5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | < 5% | Complete -CF₂H degradation via deprotonation. |

| 2 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 12% | Substrate decomposition; base too strong. |

| 3 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 78% | Clean conversion; mild base protects -CF₂H. |

| 4 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 89% | Optimal for primary amines ; Dioxane improves solubility. |

| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 92% | Optimal for secondary amines ; accelerates reductive elimination. |

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls are included to ensure experimental trustworthiness.

General Procedure A: Amination with Primary Amines (BrettPhos System)

Target: Coupling of 3-bromo-4-(difluoromethyl)-5-fluoropyridine with anilines or primary alkyl amines.

-

Preparation of the Active Catalyst: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and BrettPhos (24.2 mg, 0.045 mmol, 4.5 mol%).

-

Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times).

-

Pre-activation: Add anhydrous, degassed 1,4-Dioxane (2.0 mL). Stir at room temperature for 10–15 minutes. Self-Validation Cue: The solution will transition from a brownish suspension to a clear, dark red/orange solution, confirming the generation of the active L-Pd(0) species.

-

Substrate & Base Addition: Under a positive flow of Argon, add 3-bromo-4-(difluoromethyl)-5-fluoropyridine (226 mg, 1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and finely powdered, anhydrous Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).

-

Reaction Execution: Seal the tube and heat the vigorously stirring suspension in a pre-heated oil bath at 100 °C for 14 hours. Note: Vigorous stirring (>800 rpm) is critical because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in Dioxane).

-

In-Process Control: Monitor by LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active at 254 nm) indicates completion.

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the filter cake with additional EtOAc (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the aminated product.

General Procedure B: Amination with Secondary Amines (RuPhos System)

Target: Coupling with secondary amines (e.g., morpholine, piperazine derivatives).

-

Catalyst Assembly: In an oven-dried vessel under Argon, combine Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd₂(dba)₃ = 4 mol% Pd) and RuPhos (21.0 mg, 0.045 mmol, 4.5 mol%).

-

Solvent Addition: Add degassed 1,4-Dioxane (2.0 mL) and stir for 15 minutes. Self-Validation Cue: The deep purple/black color of Pd₂(dba)₃ will shift to a dark reddish-brown, indicating successful ligand exchange.

-

Reagent Addition: Add the pyridine substrate (226 mg, 1.0 mmol), the secondary amine (1.2 mmol), and anhydrous Cs₂CO₃ (652 mg, 2.0 mmol).

-

Heating & Isolation: Heat at 100 °C for 16 hours. Follow the identical workup and purification steps as described in Procedure A.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the mechanistic pathway of the Buchwald-Hartwig amination specific to this substrate, highlighting the distinct rate-limiting steps dependent on the chosen ligand.

Catalytic cycle of the Buchwald-Hartwig amination for 3-bromo-4-(difluoromethyl)-5-fluoropyridine.

References

- Source: grokipedia.

- Source: ACS Omega (acs.org)

- Source: Chemical Society Reviews (rsc.org)

Sources

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-4-(difluoromethyl)-5-fluoropyridine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance.[1][2][3] The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[3][4] The pyridine scaffold, a privileged core in medicinal chemistry, becomes a highly versatile platform when functionalized with fluorine and other halogens.

This guide focuses on 3-Bromo-4-(difluoromethyl)-5-fluoropyridine , a substrate of significant interest. This molecule is uniquely engineered for sequential functionalization:

-

A highly activated C-F bond at the C5 position , primed for Nucleophilic Aromatic Substitution (SNAr).

-

A strong electron-withdrawing difluoromethyl (CHF2) group at C4 , which modulates electronic properties and activates the ring for SNAr.[5]

-

A C-Br bond at the C3 position , which is less reactive towards SNAr under typical conditions and serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

These application notes provide a detailed examination of the SNAr mechanism on this substrate, outline the expected regioselectivity, and offer comprehensive, field-tested protocols for its reaction with various nucleophiles.

Mechanism and Regioselectivity

The Nucleophilic Aromatic Substitution (SNAr) reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.[6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of a leaving group.

Caption: General mechanism of SNAr on 3-Bromo-4-(difluoromethyl)-5-fluoropyridine.

Rationale for Regioselectivity

The key to successfully utilizing this building block is understanding the regioselectivity of the nucleophilic attack. Two potential leaving groups exist: Fluorine at C5 and Bromine at C3.

-

Electronic Activation: The pyridine nitrogen atom and the potent electron-withdrawing difluoromethyl group at C4 significantly lower the electron density of the ring, making it susceptible to nucleophilic attack. The CHF₂ group strongly activates its ortho positions, C3 and C5.

-

Leaving Group Ability (The "Element Effect"): In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order for halogens is typically F > Cl > Br > I.[7][8] This may seem counterintuitive, as the C-F bond is the strongest single bond to carbon. However, the high electronegativity of fluorine makes the attached carbon (C5) significantly more electrophilic and therefore more susceptible to attack by a nucleophile.[6] This enhanced reactivity often allows for the use of milder reaction conditions compared to chloro- or bromo-analogues.[6][9]

Therefore, nucleophilic attack will occur preferentially at the C5 position , leading to the displacement of the fluoride ion. The C-Br bond at the C3 position remains intact, available for subsequent transformations.

Application Scope & Data Summary

A wide array of nucleophiles can be employed to functionalize the C5 position of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine. The following table summarizes typical reaction conditions for various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Base | Recommended Solvent(s) | Typical Temp. (°C) |

| Nitrogen | Morpholine | K₂CO₃, K₃PO₄ | DMSO, DMF, NMP | 80 - 120 |

| Nitrogen | Aniline | NaH, KHMDS | THF, Dioxane | 25 - 100 |

| Oxygen | Phenol | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 100 - 140 |

| Oxygen | Aliphatic Alcohol | NaH, KOtBu | THF, DMF | 25 - 80 |

| Sulfur | Thiophenol | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 60 |

Disclaimer: These conditions are a general guide. Optimization of base, solvent, and temperature may be required for specific substrates.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common SNAr transformations.

General Laboratory Workflow

A standardized workflow ensures reproducibility and safety. Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: N-Arylation with a Secondary Amine (Morpholine)

This protocol details a standard procedure for reacting the substrate with a cyclic secondary amine, a common transformation in medicinal chemistry.

-

Materials:

-

3-Bromo-4-(difluoromethyl)-5-fluoropyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with stir bar

-

Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (1.0 eq.) and potassium carbonate (2.0 eq.).

-

Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Add morpholine (1.2 eq.) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 100 °C using an oil bath.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up and Purification: Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-Bromo-4-(difluoromethyl)-5-morpholinopyridine.

-

-

Scientist's Notes:

-

Inert Atmosphere: Using an inert atmosphere is crucial, especially with strong bases or sensitive substrates, to prevent quenching by atmospheric moisture.[6]

-

Solvent Choice: Polar aprotic solvents like DMSO or DMF are preferred because they increase the effective nucleophilicity of the anion by solvating the cation of the base.[10]

-

Base: K₂CO₃ is a sufficient base for this transformation. For less reactive amines, a stronger base like K₃PO₄ or NaH may be required.

-

Protocol 2: O-Arylation with a Phenol

This protocol describes the formation of a diaryl ether linkage, a common motif in many bioactive molecules.

-

Materials:

-

3-Bromo-4-(difluoromethyl)-5-fluoropyridine (1.0 eq.)

-

4-Methoxyphenol (1.1 eq.)

-

Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Reflux condenser and inert atmosphere setup

-

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-4-(difluoromethyl)-5-fluoropyridine (1.0 eq.), 4-methoxyphenol (1.1 eq.), and cesium carbonate (1.5 eq.).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2-0.3 M.

-

Reaction Execution: Heat the reaction mixture to 120 °C.

-

Monitor the reaction by TLC or LC-MS (typically 6-16 hours).

-